benzyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate
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Overview
Description
(S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with benzyl and isobutyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride typically involves the reaction of benzylamine with isobutylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of (S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl and isobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyl 3-isobutylpiperazine-1-carboxylate oxides, while reduction may produce benzyl 3-isobutylpiperazine-1-carboxylate alcohols.
Scientific Research Applications
(S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Benzyl-3-isobutylpiperazine
- tert-Butyl (S)-3-isobutylpiperazine-1-carboxylate hydrochloride
Uniqueness
(S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H24N2O2 |
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Molecular Weight |
276.37 g/mol |
IUPAC Name |
benzyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)10-15-11-18(9-8-17-15)16(19)20-12-14-6-4-3-5-7-14/h3-7,13,15,17H,8-12H2,1-2H3/t15-/m0/s1 |
InChI Key |
OTZQQBHLHJQVHF-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)C[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC1CN(CCN1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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